molecular formula C7H10O2 B6270517 methyl (2E)-3-cyclopropylprop-2-enoate CAS No. 59939-11-6

methyl (2E)-3-cyclopropylprop-2-enoate

Cat. No. B6270517
CAS RN: 59939-11-6
M. Wt: 126.2
InChI Key:
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its common names, if any .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This often involves multiple steps, each with its own set of reactants, conditions, and products .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other compounds .

Scientific Research Applications

Cycloaddition Reactions

Methyl (2E)-3-cyclopropylprop-2-enoate: is used in [3 + 2] cycloaddition reactions to synthesize 1,2-oxazole derivatives . These reactions exhibit distinct regioselectivity influenced mainly by electronic factors . The compound forms two regioisomers, favoring the formation of 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates , especially with 4-methoxybenzonitrile oxide .

Spectral Assignment

This compound is pivotal in studies involving spectral assignment in cycloaddition reactions. The regioisomeric products of these reactions are characterized using various 1D and 2D NMR techniques , which is essential for organic chemists specializing in cycloaddition reactions .

Regioselectivity Studies

The compound’s behavior in cycloaddition reactions provides valuable insights into regioselectivity . This is crucial for understanding the patterns of chemical reactions and for the development of new synthetic methods .

Synthesis of Carboxylic Acids

Subsequent hydrolysis of the cycloaddition products can lead to the production of carboxylic acids. This process is significant for the synthesis of various bioactive molecules .

Decarboxylation Studies

During NMR measurements, the compound’s carboxylic acids undergo decarboxylation, indicating the formation of a new prochiral carbon center. This is important for studies on reaction mechanisms and the stability of carboxylic acid derivatives .

Drug Discovery and Development

While the specific compound methyl (2E)-3-cyclopropylprop-2-enoate was not directly linked to drug discovery in the search results, methyl groups, in general, play a significant role in the development of bioactive small-molecule drug candidates. The methylation effect is a critical area of study in medicinal chemistry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This includes its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-cyclopropylprop-2-enoate involves the reaction of cyclopropylmethyl magnesium bromide with ethyl acrylate followed by esterification with methanol.", "Starting Materials": [ "Cyclopropylmethyl magnesium bromide", "Ethyl acrylate", "Methanol" ], "Reaction": [ "Step 1: Cyclopropylmethyl magnesium bromide is prepared by reacting cyclopropylmethyl chloride with magnesium in dry ether.", "Step 2: Ethyl acrylate is added dropwise to the reaction mixture of cyclopropylmethyl magnesium bromide in dry ether at -78°C and stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "Step 4: The crude product is purified by column chromatography using hexane/ethyl acetate as the eluent to obtain the desired product, methyl (2E)-3-cyclopropylprop-2-enoate.", "Step 5: Methyl (2E)-3-cyclopropylprop-2-enoate is esterified with methanol in the presence of a catalytic amount of sulfuric acid to obtain the final product, methyl (2E)-3-cyclopropylprop-2-enoate methyl ester." ] }

CAS RN

59939-11-6

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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